molecular formula C15H18O3 B12009971 Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester CAS No. 100311-34-0

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester

Cat. No.: B12009971
CAS No.: 100311-34-0
M. Wt: 246.30 g/mol
InChI Key: JOUJVFQMMSBQQO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyl groups and a hydroxyl group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester typically involves the esterification of 3,5-diallyl-4-hydroxybenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides or diols from the oxidation of allyl groups.

    Reduction: Alcohols from the reduction of the ester group.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of polymers and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The allyl groups may also participate in covalent bonding with biological molecules, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-3,5-dimethyl-, ethyl ester: Similar structure but with methyl groups instead of allyl groups.

    Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a methoxy group instead of allyl groups.

    Benzoic acid, 3,4,5-trihydroxy-: Contains additional hydroxyl groups.

Uniqueness

Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of hydroxyl, ester, and allyl functionalities makes it a versatile compound for various applications.

Properties

CAS No.

100311-34-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-bis(prop-2-enyl)benzoate

InChI

InChI=1S/C15H18O3/c1-4-7-11-9-13(15(17)18-6-3)10-12(8-5-2)14(11)16/h4-5,9-10,16H,1-2,6-8H2,3H3

InChI Key

JOUJVFQMMSBQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)CC=C)O)CC=C

Origin of Product

United States

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